Cyclooctanethiol
Description
Contextualization within Modern Organic Chemistry
Cyclooctanethiol belongs to the thiol class of organic compounds, which are sulfur analogues of alcohols. masterorganicchemistry.com In organic chemistry, thiols are recognized as crucial intermediates and building blocks for synthesis. kyushu-u.ac.jp The thiol functional group (-SH) imparts unique reactivity compared to the hydroxyl group (-OH) of alcohols. Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom. masterorganicchemistry.com This property makes their conjugate bases, thiolates, excellent nucleophiles in a variety of reactions. masterorganicchemistry.com
The reactivity of thiols is distinct from alcohols, particularly in oxidation reactions. While alcohols are oxidized to aldehydes, ketones, or carboxylic acids, thiols are typically oxidized to disulfides under mild conditions. masterorganicchemistry.com This disulfide linkage is a key structural feature in many biological molecules, including proteins. masterorganicchemistry.com Furthermore, thiols readily participate in specific addition reactions, such as the thiol-ene and thiol-yne reactions, which are powerful methods for forming carbon-sulfur bonds and synthesizing a range of sulfur-containing molecules and polymers. kyushu-u.ac.jp
As a cyclic thiol, this compound provides a specific eight-carbon ring structure that can be used to introduce this particular cycloalkyl moiety into larger molecules. Its derivatives are noted in the patent literature for applications in the synthesis of other organic compounds, such as isocyanates. google.com The study of such specific cyclic thiols contributes to the broader understanding of structure-reactivity relationships within organosulfur chemistry.
Significance in Contemporary Chemical Science
The primary significance of this compound in modern chemical science lies in its application in surface chemistry and nanotechnology. diva-portal.orgfortunejournals.com Like other alkanethiols, this compound can spontaneously form highly ordered, one-molecule-thick layers on the surfaces of noble metals, most notably gold. These layers are known as self-assembled monolayers (SAMs). diva-portal.org The formation of SAMs is a cornerstone of "bottom-up" nanofabrication, allowing for the precise engineering of surface properties at the molecular level.
The driving force for the assembly of thiols on gold is the strong, semi-covalent bond formed between the sulfur atom and the gold surface, which has an interaction energy of approximately 45 kcal/mol. sigmaaldrich.cn This robust anchoring allows for the creation of stable and well-defined surfaces whose chemical and physical properties (such as wetting and adhesion) are dictated by the structure of the organic molecule. surfacesciencelab.com
The ability to create these well-ordered molecular films is critical for numerous advanced applications. european-mrs.com By modifying the surface of materials with SAMs derived from molecules like this compound, researchers can control and study phenomena at the nanoscale. mdpi.com This has profound implications for the development of biosensors, platforms for controlled drug delivery, molecular electronics, and anti-fouling coatings for medical devices. cnislab.comuc.edunih.gov The study of how different thiol structures, including the cyclic and relatively bulky cyclooctane (B165968) ring, influence the packing density and ordering of these monolayers is an active area of research. cnislab.com
Beyond its role in surface science, this compound also serves as a subject for fundamental physicochemical studies. For instance, it has been included in quantum chemical calculations to determine its thermodynamic properties, such as its enthalpy of formation (ΔH), contributing to the computational understanding of organosulfur compounds. mdpi.comresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 20628-54-0 | nih.gov |
| Molecular Formula | C₈H₁₆S | nih.gov |
| Molecular Weight | 144.28 g/mol | nih.gov |
| Monoisotopic Mass | 144.09727168 Da | nih.gov |
| XLogP3 | 2.6 | nih.gov |
Table 2: Research Findings on Alkanethiol Self-Assembled Monolayers (General)
| Research Finding | Significance | Source(s) |
| Formation on Gold | Alkanethiols spontaneously form ordered monolayers on gold surfaces. | diva-portal.orgsigmaaldrich.cn |
| Driving Force | A strong sulfur-gold interaction (approx. 45 kcal/mol) anchors the molecules. | sigmaaldrich.cn |
| Structure | Monolayers on gold often form a (√3 × √3)R30° structure. | sigmaaldrich.cn |
| Chain Tilt | Alkyl chains are typically tilted from the surface normal to maximize van der Waals interactions. | sigmaaldrich.cn |
| Applications | Used to control surface properties for nanotechnology, biosensing, and molecular electronics. | surfacesciencelab.comcnislab.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclooctanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16S/c9-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCDYAFYDIXKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510071 | |
| Record name | Cyclooctanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20628-54-0 | |
| Record name | Cyclooctanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cyclooctanethiol and Its Derivatives
Chemo- and Regioselective Synthesis of Cyclooctanethiol
The synthesis of this compound with high chemo- and regioselectivity is paramount for its utility in various chemical applications. This involves controlling the specific position of the thiol group on the cyclooctane (B165968) ring and ensuring the reaction proceeds without unwanted side reactions.
Stereocontrolled Approaches in this compound Synthesis
Achieving stereocontrol in the synthesis of this compound, particularly if enantiomerically pure forms are desired, presents a significant challenge due to the conformational flexibility of the cyclooctane ring. While direct examples of stereoselective synthesis of this compound are not widely documented in the provided literature, general principles of stereoselective synthesis can be applied. These include:
Stereoselective Thiol Addition: Methods involving the addition of thiols or thiolates to cyclooctene (B146475) derivatives could potentially be rendered stereoselective through the use of chiral catalysts or auxiliaries. For instance, asymmetric conjugate addition of thiols to cyclic enones, catalyzed by chiral organocatalysts, has been reported to yield products with high stereocontrol researchgate.net. Applying similar catalytic systems to functionalized cyclooctenes could offer a route to stereodefined cyclooctanethiols.
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources that already possess the cyclooctane framework could be another strategy, followed by the regioselective introduction of the thiol group.
Chiral Resolution: Synthesizing a racemic mixture of this compound and then separating the enantiomers using chiral chromatography or resolution agents is a viable, albeit often less efficient, method for obtaining stereochemically pure compounds.
The development of specific stereocontrolled routes for this compound would likely involve tailoring existing methodologies for asymmetric synthesis or exploring novel catalytic systems that can effectively control the stereochemical outcome during thiol introduction or cyclooctane functionalization.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are crucial for developing sustainable and environmentally benign synthetic processes for this compound. Key principles applicable to its synthesis include:
Prevention of Waste: Designing synthetic routes that minimize or eliminate waste generation at the source is paramount nih.govwalisongo.ac.idorganic-chemistry.orgthieme-connect.com. This involves maximizing atom economy, ensuring that most atoms from the reactants are incorporated into the final product.
Less Hazardous Chemical Syntheses: Employing synthetic methods that use and generate substances with little or no toxicity to human health and the environment is essential nih.govwalisongo.ac.idmorningstar.edu.in. This might involve selecting less toxic reagents and solvents.
Safer Solvents and Reaction Conditions: Wherever possible, the use of auxiliary substances like solvents should be minimized or replaced with safer alternatives. Conducting reactions at ambient temperature and pressure can also improve energy efficiency nih.govorganic-chemistry.org.
Catalysis: Utilizing catalytic reagents, which are used in small amounts and can be recycled, is superior to stoichiometric reagents, as it reduces waste and improves efficiency nih.govorganic-chemistry.orgthieme-connect.com. For this compound synthesis, this could involve the development of efficient metal or organocatalysts.
Use of Renewable Feedstocks: If feasible, sourcing starting materials from renewable resources contributes to sustainability nih.gov.
Reduce Derivatives: Minimizing the use of protecting groups or temporary modifications can reduce the number of synthetic steps and the associated waste nih.govthieme-connect.com.
By integrating these principles, synthetic chemists can devise more efficient, safer, and environmentally responsible methods for producing this compound.
Functionalization and Derivatization Strategies of this compound
Once synthesized, this compound can undergo various functionalization and derivatization reactions to create more complex molecules or conjugates with specific properties.
Synthesis of this compound Conjugates
The thiol (-SH) group in this compound is a versatile functional handle for conjugation. Strategies for forming this compound conjugates often leverage the reactivity of the thiol group:
Thiol-Click Chemistry: Modern bioconjugation techniques, often termed "click chemistry," offer efficient ways to link molecules. Novel "thiol-click" reagents, such as bromo-ynones, facilitate the stepwise, one-pot "cross-clicking" of two distinct thiols in aqueous media. This process links the thiols through a carbon atom, mimicking a disulfide bridge chemrxiv.org. This compound could be readily incorporated into such systems to create conjugates with biomolecules, fluorophores, or other chemical entities.
Thioether Formation: The nucleophilic nature of the thiolate anion (formed by deprotonating the thiol) allows for SN2 reactions with alkyl halides or pseudohalides, forming stable thioether linkages masterorganicchemistry.com. This is a fundamental method for creating conjugates where this compound is attached to another molecule via a sulfur atom.
Michael Addition: Thiols can undergo Michael addition to electron-deficient alkenes or alkynes, forming carbon-sulfur bonds. This reaction is often facile and can be performed under mild conditions, making it suitable for conjugating this compound to molecules bearing suitable Michael acceptors researchgate.netnih.gov.
These derivatization strategies enable the attachment of the cyclooctyl moiety to a wide range of target molecules, imparting specific properties or functionalities.
Advanced Cross-Coupling Reactions Involving this compound
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound and its derivatives can participate in these transformations.
C-S Cross-Coupling: The formation of C-S bonds is a well-established area of cross-coupling chemistry. Thiols, including this compound, can react with aryl or alkyl halides (or pseudohalides like triflates) in the presence of transition metal catalysts (e.g., palladium, nickel, copper, iron) and suitable ligands to form thioethers nih.govorganic-chemistry.orgmorningstar.edu.inrsc.org. These reactions are valuable for synthesizing sulfur-containing compounds, including pharmaceuticals and agrochemicals. For example, palladium-catalyzed C-S coupling using monophosphine ligands has shown high efficiency at low temperatures with various aliphatic and aromatic thiols nih.gov.
| Reaction Type | Coupling Partners | Catalyst System | Conditions | Yields (Typical) | Reference |
| C-S Cross-Coupling | Aliphatic/Aromatic Thiols + Aryl/Heteroaryl Halides | Pd with Monophosphine Ligands (e.g., AlPhos) | Low temperature, soluble bases, base-sensitive substrates | High | nih.gov |
| C-S Cross-Coupling | Thiols + Aryl Halides/Sulfonates | Pd with CyPF-t-Bu Ligand | High turnover numbers, good functional group tolerance | High | organic-chemistry.org |
| C-S Cross-Coupling | Aryl/Alkyl Thiols + Aryl/Alkenyl Triflates | Ni catalyst, air-stable precatalyst | Mild conditions, short reaction time | High | organic-chemistry.org |
| C-S Cross-Coupling | Thiols + Aryl Halides | FeCl3 with L-proline | Environmentally friendly, cheap catalyst system | High | morningstar.edu.in |
| C-S Cross-Coupling | Heteroaryl Thiols + Aryl Halides | Cu catalyst with enaminone ligand | Smooth reaction, provides heteroaryl-containing sulfides | High | rsc.org |
C-C Cross-Coupling: While this compound itself might not directly participate as a carbon nucleophile in standard C-C cross-couplings, its cyclooctyl moiety can be incorporated. For instance, cyclooctyl bromides have been shown to undergo cross-coupling reactions with nitrogen nucleophiles walisongo.ac.id. This demonstrates that the cyclooctyl group can be activated as an electrophile in palladium-catalyzed cross-coupling reactions. To engage this compound in C-C bond formation, it would typically need to be derivatized into a suitable coupling partner, such as a cyclooctyl halide, boronate, or organometallic reagent, which could then participate in reactions like Suzuki-Miyaura, Negishi, or Kumada couplings wikipedia.orgorganic-chemistry.orgmdpi.comsioc-journal.cnyoutube.com.
Compound List
this compound
Cyclooctyl bromides
Aryl halides
Alkyl halides
Aryl boronic acids
Cyclooctene
Cyclooctyl halides
Cyclooctyl boronates
Organometallic reagents (general)
Thiolates
Bromo-ynones
Alkenes
Alkynes
Aryl triflates
Heteroaryl thiols
Aryl thiols
Aliphatic thiols
Cyclic enones
N-alkylpyridinium derivatives
Elucidation of Cyclooctanethiol Reaction Mechanisms
Mechanistic Pathways in Thiol-Mediated Reactions
The reactivity of cyclooctanethiol is characterized by its participation in several key reaction types, primarily dictated by the versatile chemistry of the thiol group. These reactions can proceed through radical, nucleophilic, or electrophilic pathways, each leading to distinct products and governed by different mechanistic principles.
The thiol-ene reaction is a prominent example of a radical-mediated process involving this compound. alfa-chemistry.comwikipedia.org This reaction, which forms a thioether by the addition of a thiol to an alkene, can be initiated by light, heat, or a radical initiator. wikipedia.org The generally accepted mechanism proceeds through a free-radical chain process involving initiation, propagation, and termination steps. alfa-chemistry.com
Initiation: The process begins with the formation of a thiyl radical (RS•) from this compound. This can be achieved through the homolytic cleavage of the S-H bond, often facilitated by a photoinitiator or thermal energy. researchgate.net
Propagation: The highly reactive thiyl radical then adds to an alkene (an "ene") in an anti-Markovnikov fashion. wikipedia.org This addition creates a carbon-centered radical intermediate. This intermediate subsequently abstracts a hydrogen atom from another this compound molecule in a chain-transfer step, thereby regenerating the thiyl radical which can then participate in further propagation steps. alfa-chemistry.comresearchgate.net The regiochemistry of this addition can be influenced by substituent effects and reaction conditions, especially in intramolecular reactions. wikipedia.orgmdpi.com
Termination: The chain reaction ceases when two radicals combine.
This radical-mediated pathway is advantageous due to its high efficiency, rapid reaction rates even at ambient temperatures, and its tolerance to various functional groups. alfa-chemistry.com The thiol-ene reaction is considered a "click" reaction due to its high yield, stereoselectivity, and strong thermodynamic driving force. wikipedia.org The intramolecular version of this reaction has proven to be a powerful method for synthesizing sulfur-containing heterocyclic compounds, including four- to eight-membered rings and even macrocycles. wikipedia.orgmdpi.com
This compound can also engage in reactions via nucleophilic and electrophilic pathways, showcasing the dual reactivity of the sulfur atom.
Nucleophilic Pathways: The thiol group of this compound can be deprotonated by a base to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile, capable of participating in various substitution and addition reactions. alfa-chemistry.commasterorganicchemistry.com In a nucleophilic thiol-ene reaction, the thiolate anion can add to an activated carbon-carbon double bond, forming a carbon-centered anion intermediate. alfa-chemistry.com This intermediate is then protonated to yield the final thioether product. alfa-chemistry.com
In nucleophilic substitution reactions, the cyclooctanethiolate anion can displace a leaving group on an alkyl halide or other suitable substrate. scribd.com These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate, solvent, and reaction conditions. scribd.com The polarity of the solvent plays a crucial role, particularly in S(_N)1 reactions where it can stabilize the carbocation intermediate. scribd.com
Electrophilic Pathways: While thiols are more commonly recognized for their nucleophilic character, they can also act as electrophiles under certain conditions. For instance, in the presence of an oxidizing agent, this compound can be converted into species like sulfenyl halides (RSX) or disulfides (RSSR). These derivatives are electrophilic and can react with nucleophiles.
Furthermore, the concept of "hard" and "soft" acids and bases is relevant here. The thiol group is considered a "soft" nucleophile. beyondbenign.org According to the Hard and Soft Acid and Base (HSAB) principle, soft nucleophiles tend to react more readily with soft electrophiles. beyondbenign.org Xenobiotic electrophiles, which are foreign chemical substances, can react with biological nucleophiles like the thiol group of cysteine residues in proteins. beyondbenign.org
The table below summarizes the key characteristics of the different mechanistic pathways for this compound.
| Mechanistic Pathway | Initiating Species | Key Intermediate(s) | Typical Reaction Type | Controlling Factors |
| Radical-Mediated | Thiyl radical (RS•) | Carbon-centered radical | Thiol-Ene Addition | Radical initiator, light, heat |
| Nucleophilic | Thiolate anion (RS⁻) | Carbanion (in additions) | S(_N)2, Michael Addition | Base strength, solvent polarity |
| Electrophilic | Oxidized thiol derivatives | Cationic intermediates | Addition, Substitution | Oxidizing agent, nature of nucleophile |
Kinetic and Thermodynamic Aspects of this compound Reactivity
The rate and outcome of chemical reactions involving this compound are governed by both kinetic and thermodynamic principles. Understanding these aspects is crucial for controlling reaction pathways and optimizing product yields.
The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy profile of a reaction, representing the point of no return between reactants and products. mit.edu The structure and energy of the transition state are central to understanding reaction mechanisms and rates. mit.eduwikipedia.org
For reactions involving this compound, the nature of the transition state varies depending on the mechanistic pathway:
Nucleophilic Reactions: In an S(_N)2 reaction, the transition state is a single, concerted step where the nucleophilic cyclooctanethiolate attacks the substrate as the leaving group departs. scribd.com This transition state features a pentacoordinate carbon atom. In contrast, an S(_N)1 reaction involves a carbocation intermediate, and the transition state for its formation is the highest energy barrier. scribd.com
Computational chemistry provides powerful tools for modeling these transient structures. ims.ac.jp By calculating the potential energy surface, chemists can identify the geometry and energy of transition states, offering insights into the reaction's activation energy. wikipedia.orgims.ac.jp Experimental techniques, such as kinetic isotope effect studies, can also provide information about the geometry of the transition state. nih.gov
The rate of a chemical reaction is influenced by several factors, including reactant concentrations, temperature, and the presence of a catalyst. libretexts.org For reactions involving this compound, these factors can be manipulated to control the reaction outcome.
Temperature: Increasing the temperature generally increases the rate of all reactions by providing more kinetic energy to the molecules, leading to more frequent and energetic collisions. libretexts.org However, temperature can also influence the selectivity between kinetic and thermodynamic products. libretexts.org
Kinetic Control: At lower temperatures, the reaction pathway with the lower activation energy is favored, leading to the formation of the kinetic product, which is formed fastest but may not be the most stable. libretexts.org
Thermodynamic Control: At higher temperatures, there is enough energy to overcome higher activation barriers, and the reaction equilibrium favors the most stable product, the thermodynamic product. libretexts.org
For the ring-opening polymerization of some cyclic monomers, there exists a ceiling temperature (T(_c)) above which polymerization is thermodynamically unfavorable. wiley-vch.de This is because the change in Gibbs free energy (ΔG) becomes positive as the entropic penalty of polymerization outweighs the enthalpic gain at higher temperatures. wiley-vch.de
Concentration: The rate of a reaction typically increases with the concentration of the reactants, as this leads to more frequent molecular collisions. libretexts.org The precise relationship between concentration and rate is described by the reaction's rate law, which is determined experimentally. mt.com For example, many reactions of this compound follow second-order kinetics. sciensage.info
Catalysis: Catalysts can accelerate reactions by providing an alternative reaction pathway with a lower activation energy. In the context of this compound, acid or base catalysis can be employed to facilitate nucleophilic additions. alfa-chemistry.com
The table below outlines the key factors influencing reaction rate control in systems involving this compound.
| Control Factor | Effect on Reaction | Governing Principle | Example Application |
| Temperature | Affects rate and product distribution | Arrhenius Equation, Kinetic vs. Thermodynamic Control | Favoring the thermodynamic product at higher temperatures |
| Concentration | Influences the frequency of molecular collisions | Rate Law | Increasing reactant concentration to speed up the reaction |
| Catalyst | Lowers the activation energy | Provides an alternative reaction pathway | Using a base to generate the more reactive thiolate anion |
| Solvent | Can stabilize intermediates and transition states | Polarity and Solvating Ability | Using a polar solvent to facilitate S(_N)1 reactions |
Computational Chemistry and Theoretical Studies of Cyclooctanethiol
Quantum Mechanical Investigations of Cyclooctanethiol
Quantum mechanical (QM) methods are fundamental in computational chemistry, aiming to solve the electronic Schrödinger equation from first principles. These methods are crucial for accurately predicting molecular properties, electronic distributions, and energies wikipedia.orgwikipedia.org.
Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a system by focusing on the electron density wikipedia.orgwikipedia.org. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size solubilityofthings.comnih.gov. DFT calculations can provide detailed information about the electronic configuration, bonding, and relative energies of different conformers of this compound. Studies on related cyclic systems, such as cyclooctanone (B32682) and other thiol-containing heterocycles, have utilized DFT to map conformational landscapes and analyze electronic properties nih.govbiomedres.uskcl.ac.ukresearchgate.netmdpi.comnih.gov. For instance, DFT has been employed to investigate the tautomeric equilibria of thiol derivatives and to understand the electronic effects of substituents on ring systems researchgate.netacs.org. The application of DFT to this compound would involve calculating its ground state geometry, vibrational frequencies, and the energies of various possible conformers, providing a detailed electronic structure description.
Ab initio methods, meaning "from first principles," represent a class of QM calculations that rely solely on fundamental physical constants and the atomic composition of the molecule, without empirical parameters wikipedia.orgwikipedia.orgsolubilityofthings.comscribd.comlibretexts.org. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., MP2, Coupled Cluster), are known for their high accuracy but also for their significant computational demands, often scaling poorly with system size wikipedia.orglibretexts.orgstackexchange.com. Ab initio calculations have been instrumental in detailed conformational analyses of cyclic molecules, including cyclooctane (B165968) itself, to accurately determine the relative stabilities of various ring conformations biomedres.usacs.org. Applying ab initio methods to this compound would allow for precise determination of its electronic structure, bond properties, and the subtle energy differences between its various conformations.
Conformational Analysis of the Cyclooctane Ring System in Thiol Derivatives
The eight-membered cyclooctane ring is known for its conformational flexibility, exhibiting a complex potential energy surface with multiple low-energy conformers wikipedia.orgresearchgate.net. The introduction of a thiol (-SH) group onto this ring system can influence these conformational preferences due to steric and electronic effects.
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and conformational flexibility of molecules ebsco.comnih.govwikipedia.orgwikipedia.org. MM methods approximate the potential energy of a molecular system using classical mechanics and force fields, allowing for the simulation of large systems and long timescales that are often prohibitive for QM methods nih.govwikipedia.org. MD simulations extend this by integrating Newton's equations of motion to track the movement of atoms and molecules over time, providing insights into conformational changes, diffusion, and interactions ebsco.comwikipedia.orgnih.govmdpi.com. Studies on cyclooctane and its derivatives have employed MD simulations to explore its complex conformational landscape and the dynamics of ring interconversions researchgate.net. Applying these methods to this compound would enable the investigation of how the thiol group influences the preferred conformations of the cyclooctane ring and the dynamic processes governing interconversion between these states.
A Potential Energy Surface (PES) is a multi-dimensional map that illustrates how the potential energy of a molecular system changes as a function of its atomic coordinates iupac.orglibretexts.org. Mapping the PES for this compound is crucial for understanding its conformational space, identifying all stable conformers, and characterizing the transition states and energy barriers between them researchgate.netunits.itchemshell.orgresearchgate.netrsc.org. Techniques like Intrinsic Reaction Coordinate (IRC) calculations, often used in conjunction with QM methods, help trace the minimum energy pathways connecting different conformers biomedres.usresearchgate.netunits.it. By systematically varying dihedral angles or other relevant coordinates and calculating the energy at each point, a detailed PES can be constructed. This mapping provides a comprehensive view of the molecule's flexibility and the energetic feasibility of different structural arrangements, which is essential for predicting its behavior in various chemical environments.
Data Tables
While specific computational data for this compound is not extensively detailed in the provided search results, studies on the parent cyclooctane ring system highlight its conformational complexity. The following table illustrates the relative energies of some prominent cyclooctane conformers, which serve as a basis for understanding the conformational behavior of its derivatives, including this compound.
Table 1: Relative Energies of Selected Cyclooctane Conformers
| Conformer Type | Relative Energy (kcal/mol) | Reference |
| Boat-Chair (BC) | 0.0 | researchgate.net |
| Twist-Chair-Chair (TCC) | ~1.9 | researchgate.net |
Note: The relative energies are approximate and based on computational studies of the parent cyclooctane. The introduction of a thiol group would likely alter these energy differences.
Compound List
this compound
Applications of Cyclooctanethiol in Advanced Materials Science
Cyclooctanethiol in Polymer and Oligomer Synthesis
The integration of this compound into polymer chains or as a functional pendant group can impart specific characteristics to the resulting materials. This is often achieved through "click" chemistry reactions, which are highly efficient and selective.
Thiol-ene click chemistry, a highly efficient reaction between thiols and alkenes, is a prominent method for synthesizing polymers incorporating this compound. This reaction proceeds via a radical-mediated or base/nucleophile-initiated mechanism, offering near-quantitative conversion and mild reaction conditions nih.govrsc.orgcapes.gov.br. When this compound is used as a thiol component, it can be polymerized with di- or multifunctional ene monomers to form crosslinked networks or linear polymers. The cyclooctane (B165968) ring can influence the flexibility and thermal properties of the polymer backbone, while the thiol group ensures efficient coupling. Research has shown that thiol-ene reactions are relatively insensitive to oxygen, making them robust for various polymerization setups nih.gov. These reactions are instrumental in creating polymers with controlled architectures and properties for diverse applications.
Beyond direct polymerization, this compound can be used to functionalize pre-existing polymers or monomers, thereby introducing specific properties. This functionalization can alter surface characteristics, improve compatibility with other materials, or provide reactive sites for further modifications. For instance, incorporating this compound as a pendant group on a polymer chain can introduce sulfur-containing moieties, which can influence the material's interaction with metal surfaces or its thermal degradation pathways. The cyclooctane ring itself provides a degree of rigidity and lipophilicity to the functionalized material.
Surface Modification and Functionalization with this compound
The thiol group's strong affinity for noble metal surfaces, particularly gold, makes this compound an excellent candidate for surface modification. This allows for the creation of well-defined interfaces with tailored chemical and physical properties.
This compound can spontaneously form highly ordered self-assembled monolayers (SAMs) on gold surfaces sigmaaldrich.cnwikipedia.org. The sulfur atom of the thiol group chemisorbs onto the gold substrate, forming a stable bond, while the cyclooctane rings pack together, driven by van der Waals forces. These SAMs create a well-defined molecular interface, altering the surface's hydrophobicity, electronic properties, and reactivity. The structure of these SAMs, including the tilt angle and packing density of the this compound molecules, can be influenced by factors such as chain length and terminal functional groups, although this compound itself provides a specific steric and chemical environment sigmaaldrich.cnrsc.org. The formation of SAMs is a critical step in creating functional surfaces for sensors, electronics, and biocompatible coatings.
Table 1: Properties of this compound in SAM Formation
| Property/Parameter | Value/Description | Significance |
| Anchoring Group | Thiol (-SH) | Strong affinity and chemisorption to gold surfaces, forming stable C-S bonds. |
| Substrate Affinity | Gold (Au) | Forms a stable, semi-covalent bond with gold, estimated around 45 kcal/mol sigmaaldrich.cn. |
| Molecular Packing | Driven by van der Waals interactions between cyclooctane rings | Leads to ordered, densely packed monolayers, influencing surface energy and wettability. |
| Surface Structure | Typically forms a (√3 × √3)R30° structure on gold, with tilted chains sigmaaldrich.cn | The specific arrangement influences interfacial properties and molecular ordering. |
| Formation Process | Spontaneous adsorption from solution (e.g., ethanol) | Achieves monolayer coverage within seconds to minutes, with increased ordering over hours to days sigmaaldrich.cn. |
| Surface Energy Impact | Modulates surface energy, typically increasing hydrophobicity compared to bare gold | Enables control over surface interactions for applications like anti-fouling or specific binding events. |
Compound Name List:
this compound
Alkanethiols
Thiols
Oligopeptides
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Role of Cyclooctanethiol in Catalysis Research
Cyclooctanethiol as a Ligand in Homogeneous Catalysis
In homogeneous catalysis, where the catalyst is in the same phase as the reactants, this compound can act as a crucial ancillary ligand. Upon deprotonation, it forms a cyclooctanethiolate that binds to a metal center, thereby modifying the metal's electronic properties and steric environment to facilitate catalytic transformations.
Metal-Thiolate Complexes in Catalytic Cycles
The formation of metal-thiolate complexes is a cornerstone of many catalytic processes. Thiolate ligands, including cyclooctanethiolate, are classified as soft Lewis bases and tend to form strong bonds with soft Lewis acidic metal centers. wikipedia.org This interaction is central to the concept of metal-ligand cooperation (MLC), where the ligand is not merely a spectator but actively participates in bond activation. nih.gov In such systems, a substrate can interact with both the metal and the ligand, facilitating reactions like hydrogenation and dehydrogenation. nih.govnih.gov
The general mechanism often involves the deprotonated thiol (thiolate) coordinating to the metal. This metal-thiolate bond can then participate in the catalytic cycle, for example, by facilitating proton or hydride transfer steps. nih.gov While the principles of MLC are well-established with various thiols, specific studies detailing this compound in these catalytic cycles are not extensively documented in the public domain. However, the behavior of other thiolate ligands suggests that a cyclooctanethiolate-metal complex could participate in catalytic cycles as depicted in the table below.
Table 1: Hypothetical Role of Cyclooctanethiolate in a Catalytic Cycle This table illustrates the general principles of metal-thiolate catalysis, as specific data for this compound was not found.
| Step | Description | Role of Cyclooctanethiolate Ligand |
|---|---|---|
| 1. Ligand Coordination | This compound coordinates to a metal precursor and is deprotonated (in-situ or by a base) to form a metal-cyclooctanethiolate complex. | Modifies the electronic and steric environment of the metal center. |
| 2. Substrate Activation | The substrate binds to the metal-thiolate complex. | The thiolate can act as a proton shuttle or influence the binding affinity and orientation of the substrate. |
| 3. Catalytic Transformation | The substrate is converted to the product through one or more steps (e.g., insertion, elimination, redox processes). | The sulfur atom can stabilize reaction intermediates or transition states. |
| 4. Product Release | The product dissociates from the metal center. | The metal-thiolate complex is regenerated for the next catalytic cycle. |
Organocatalytic Applications of this compound Derivatives
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the use of metals. mdpi.com Many organocatalysts are bifunctional, containing both a Lewis basic site to activate one reactant and a hydrogen-bond donor site to activate another. Thiols and their derivatives can be incorporated into such molecular scaffolds. For instance, the thiol group can act as a hydrogen-bond donor or as a nucleophile in certain catalytic cycles.
While the field of organocatalysis is extensive, with various scaffolds like those based on diamines, proline, and thioureas being widely used, specific research on organocatalysts derived directly from this compound is limited. researchgate.netmdpi.com The development of chiral derivatives of this compound could potentially lead to new asymmetric organocatalysts, but this remains an area for future exploration.
This compound in Heterogeneous Catalytic Systems
In heterogeneous catalysis, the catalyst and reactants exist in different phases. This compound is particularly relevant in this area due to its ability to form self-assembled monolayers (SAMs) on metal surfaces, effectively creating surface-supported catalytic systems.
Surface-Supported this compound Catalysts
The strong affinity of the sulfur atom in this compound for noble metal surfaces, such as gold, silver, and palladium, allows for the straightforward immobilization of the molecule. This process can be used to modify the surface properties of metal nanoparticles or flat surfaces, creating a defined interface for catalytic reactions. nih.gov For example, this compound can be used to stabilize colloidal gold nanoparticles, preventing their aggregation and modifying their catalytic activity. aiche.orgnih.gov
The functionalization of surfaces with thiols is a robust method for creating tailored catalytic materials. mdpi.com The cyclooctyl group of the thiol can control access to the catalytic surface, introduce chirality, or alter the local environment to favor specific reaction pathways. While the methodology is well-established, specific applications where this compound-functionalized surfaces are used as catalysts are an emerging area of research.
Table 2: Research Findings on Thiol-Functionalized Surfaces for Catalysis This table summarizes general findings for thiol-based surface catalysts, as specific performance data for this compound-supported catalysts is not detailed in the provided sources.
| Catalyst System | Research Finding | Potential Implication for this compound | Reference |
|---|---|---|---|
| Thiol-stabilized Gold Nanoparticles | The organic ligand layer can passivate the nanoparticle surface, sometimes reducing catalytic activity. However, it also enhances stability and allows for catalyst recovery. | This compound can serve as a stabilizing agent for gold nanoparticles, balancing stability against surface accessibility. | aiche.org |
| Thiol-ene Click Chemistry on Surfaces | Thiol-ene "click" reactions provide an efficient method for post-functionalization of surfaces, allowing for the attachment of various functional groups. | A surface functionalized with an allyl-terminated molecule could be reacted with this compound to create a catalyst. | nih.gov |
| Thiol-based Silanization of Nanoparticles | Silanization with thiol-containing molecules (like (3-mercaptopropyl)trimethoxysilane) allows for the creation of core-shell nanoparticles with surface thiol groups ready for further modification or direct use in catalysis. | This method could be adapted to anchor this compound or its derivatives to silica-coated magnetic nanoparticles for recyclable catalysts. | mdpi.com |
Mechanistic Studies of this compound-Assisted Catalysis
Understanding the mechanism by which a catalyst operates is crucial for its optimization. For surface-supported systems involving this compound, mechanistic studies would focus on how the adsorbed thiol layer influences the reaction. The orientation and packing density of the this compound molecules on the surface can create specific active sites at the interface between the ligand shell and the metal.
Studies on similar systems, such as the plasmon-induced conversion of aromatic thiols on nanoparticle surfaces, reveal that the adsorbed molecules can undergo complex dimerization and redox reactions. nih.gov These investigations highlight that the thiol layer is not passive but can be an active participant in the chemical transformation. Detailed mechanistic studies specifically on this compound-assisted catalysis would be necessary to elucidate its precise role, including how it affects substrate adsorption, transition state stabilization, and product desorption from the catalytic surface.
Advanced Spectroscopic Characterization of Cyclooctanethiol and Its Derivatives
Vibrational Spectroscopy for Structural Elucidation
Both IR and Raman spectroscopy provide complementary information about the vibrational modes of cyclooctanethiol. The presence of the thiol group is readily identifiable through characteristic absorption bands.
S-H Stretching Vibration: The S-H stretching vibration is a key indicator of the thiol functional group. In IR and Raman spectra, this typically appears as a medium-intensity band in the region of 2550–2600 cm⁻¹ mdpi.com. Unlike O-H stretches, S-H stretches are generally less prone to strong hydrogen bonding, resulting in sharper peaks.
C-H Stretching Vibrations: As an eight-membered saturated hydrocarbon ring, this compound exhibits C-H stretching vibrations characteristic of sp³ hybridized carbons. These are observed as strong absorption bands in the 2850–2960 cm⁻¹ region vscht.czpressbooks.pub.
C-H Bending Vibrations: Bending vibrations of the C-H bonds for the methylene (B1212753) (-CH₂-) groups within the cyclooctane (B165968) ring typically occur in the 1460–1470 cm⁻¹ range vscht.czdocbrown.info.
C-S Stretching Vibration: The carbon-sulfur (C-S) stretching vibration for alkyl thiols is usually found in the lower wavenumber region, typically between 690–710 cm⁻¹, and often appears as a weak to medium intensity band mdpi.com.
The combination of these characteristic bands in IR and Raman spectra allows for the confirmation of the presence of the thiol group and the saturated cyclic hydrocarbon framework of this compound.
Table 1: Characteristic IR Absorption Bands of this compound
| Functional Group/Bond | Wavenumber (cm⁻¹) | Intensity | Notes |
| S-H stretch | 2550–2600 | Medium | Characteristic of thiols mdpi.com |
| C-H stretch (sp³) | 2850–2960 | Strong | Aliphatic C-H stretches vscht.czpressbooks.pub |
| C-H bend (sp³) | 1460–1470 | Medium | Aliphatic C-H bending vscht.czdocbrown.info |
| C-S stretch | 690–710 | Weak/Medium | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure, connectivity, and even conformational preferences of molecules like this compound. ¹H NMR and ¹³C NMR are the primary techniques.
¹H NMR Spectroscopy: Proton NMR provides information about the types of hydrogen atoms and their environments. For this compound, the ¹H NMR spectrum typically shows:
A signal for the thiol proton (-SH), usually appearing as a multiplet in the range of δ 3.1–3.5 ppm kyushu-u.ac.jp.
Complex multiplets for the protons on the cyclooctane ring, arising from the various non-equivalent methylene groups and the inherent conformational flexibility of the eight-membered ring. These signals are generally found in the aliphatic region, typically between δ 1.4–2.1 ppm kyushu-u.ac.jp.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton. For this compound, the spectrum would reveal distinct signals for the carbon atom directly attached to the sulfur and the other methylene carbons of the ring.
The carbon directly bonded to sulfur (C-S) is expected to be deshielded compared to typical alkane carbons due to sulfur's electronegativity and polarizability, likely appearing in the range of δ 20–60 ppm oregonstate.edulibretexts.org.
The remaining methylene carbons (-CH₂-) of the cyclooctane ring, being part of a saturated hydrocarbon system, would resonate in the typical aliphatic region, generally between δ 16–25 ppm oregonstate.edulibretexts.org.
Conformational and Electronic Analysis: The cyclooctane ring is known for its conformational flexibility, adopting various forms such as the chair, boat, and twist-boat conformations, with interconversion occurring readily. NMR spectroscopy, particularly variable-temperature NMR (VT-NMR), is crucial for studying these dynamic processes and determining the relative populations of different conformers nih.govunibas.itcopernicus.org. The electronic influence of the sulfur atom, through inductive and potentially d-orbital participation effects, can subtly alter the chemical shifts of nearby protons and carbons, providing insights into the electronic distribution within the molecule ucl.ac.uklibretexts.org.
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position/Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | -SH | ~3.16 | m (1H) | kyushu-u.ac.jp |
| ¹H | Ring CH₂ | ~1.40–2.10 | m (15H) | Cyclooctane ring protons kyushu-u.ac.jp |
| ¹³C | C-S | ~20–60 | - | Estimated range for C attached to S oregonstate.edulibretexts.org |
| ¹³C | Ring CH₂ | ~16–25 | - | Typical alkane CH₂ oregonstate.edulibretexts.org |
Advanced NMR Techniques for this compound Systems
Beyond standard 1D NMR, more advanced techniques are employed for comprehensive structural assignment and conformational analysis.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning signals. COSY helps establish ¹H-¹H connectivities, while HSQC directly correlates protons with the carbons they are attached to. HMBC provides crucial long-range correlations (2-3 bonds) between protons and carbons, which are vital for mapping out the entire carbon skeleton and confirming the position of the thiol group.
Variable Temperature (VT) NMR: As mentioned, the conformational dynamics of the cyclooctane ring can be studied using VT-NMR. By observing how NMR signals change with temperature, researchers can determine the activation energies for conformational interconversions and identify the dominant conformers in solution unibas.itcopernicus.org.
Quantitative NMR (qNMR): While not strictly for structural elucidation, qNMR can be used to determine the purity of this compound samples by integrating signals against a known internal standard ox.ac.uk.
Mass Spectrometry and Chromatographic Techniques for Purity and Identity
Mass spectrometry (MS) and various chromatographic methods are essential for determining the molecular weight, fragmentation patterns, and purity of this compound.
Mass Spectrometry (MS): Electron ionization (EI) is commonly used for volatile organic compounds.
Molecular Ion: The molecular weight of this compound (C₈H₁₆S) is approximately 144.28 g/mol . Therefore, the molecular ion peak (M⁺) is expected to appear around m/z 144 savemyexams.com.
Fragmentation Patterns: Fragmentation in MS occurs through bond cleavage within the molecular ion. For this compound, common fragmentation pathways might include:
Loss of the thiol radical (SH, 33 amu) from the molecular ion, yielding a fragment at m/z ~111.
Cleavage of the cyclooctane ring, such as the loss of an ethylene (B1197577) molecule (C₂H₄, 28 amu), a common fragmentation for cycloalkanes ntu.edu.sg, leading to a fragment at m/z ~116.
Other C-C bond cleavages within the ring can lead to various smaller fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for both separating components of a mixture and identifying them based on their mass spectra mdpi.comnih.gov.
Chromatographic Techniques:
Gas Chromatography (GC): GC is widely used for the analysis and purification of volatile and thermally stable compounds like this compound. It separates components based on their boiling points and interactions with the stationary phase of the column mdpi.comkyushu-u.ac.jpepo.org.
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed, particularly for samples that may not be sufficiently volatile for GC or when analyzing mixtures where specific thiol detection is required nih.gov.
Purity Assessment: Both GC and HPLC, often coupled with detectors like MS or UV-Vis, are standard methods for assessing the purity of this compound by separating it from any synthetic byproducts or impurities.
Table 3: Mass Spectrometry Data for this compound
| Ion Type | m/z (Calculated) | Fragmentation Pathway / Description | Notes |
| Molecular Ion (M⁺) | ~144.28 | [C₈H₁₆S]⁺ | Calculated MW: 144.28 g/mol |
| Fragment 1 | ~111.26 | Loss of SH (33 amu) | Common for thiols |
| Fragment 2 | ~116.28 | Loss of C₂H₄ (28 amu) | Common cycloalkane fragmentation ntu.edu.sg |
| Fragment 3 | ~97.27 | Loss of C₃H₇ (43 amu) | Possible fragmentation |
Supramolecular Assemblies Involving Cyclooctanethiol
Non-Covalent Interactions in Cyclooctanethiol Systems
Non-covalent interactions are critical in supramolecular chemistry and protein folding. wikipedia.org They are the driving force behind the self-assembly of molecules into larger, organized structures. sigmaaldrich.com These interactions, which include hydrogen bonding and van der Waals forces, are weaker than covalent bonds. wikipedia.org
Hydrogen Bonding: The this compound molecule contains a thiol group (-SH), which can participate in hydrogen bonding. The hydrogen atom in the S-H group can act as a hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor. Computational models predict that this compound has one hydrogen bond donor and one hydrogen bond acceptor. nih.gov However, the sulfur atom is a weak hydrogen bond acceptor compared to more electronegative atoms like oxygen or nitrogen. The specific role and strength of hydrogen bonding in pure this compound systems or its co-assemblies have not been the subject of detailed experimental research reports.
Table 1: Computed Molecular Properties of this compound Relevant to Non-Covalent Interactions
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆S | nih.gov |
| Molecular Weight | 144.28 g/mol | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
Design of this compound-Based Host-Guest Systems
Host-guest chemistry involves the creation of complexes where one molecule (the host) forms a cavity that binds a smaller molecule (the guest). mdpi.comsemanticscholar.org This binding is mediated by non-covalent interactions. Common hosts include cyclodextrins, calixarenes, and cyclophanes. nih.govmdpi.com The design of such systems relies on principles of molecular recognition, where the size, shape, and chemical properties of the host and guest are complementary.
There is a lack of specific research in the scientific literature on the design and synthesis of host-guest systems where this compound acts as either the host or the guest molecule. While the cyclooctane (B165968) ring provides a specific size and shape that could potentially be exploited in host-guest chemistry, no published studies appear to have utilized it for this purpose.
Self-Assembly of this compound-Containing Molecules
Molecular self-assembly is the spontaneous organization of molecules into ordered structures without external guidance. sigmaaldrich.com For thiol-containing molecules, a widely studied form of self-assembly is the formation of self-assembled monolayers (SAMs) on noble metal surfaces, such as gold. sigmaaldrich.comrsc.org This process is driven by the strong affinity of sulfur for the metal surface and is further stabilized by van der Waals interactions between the molecular backbones. sigmaaldrich.com
While the self-assembly of linear alkanethiols on gold is a well-understood phenomenon, leading to highly ordered crystalline-like monolayers, the behavior of cycloalkanethiols is more complex. sigmaaldrich.comrsc.org The bulky and conformationally distinct nature of the cyclooctyl group compared to a linear alkyl chain would be expected to significantly influence the packing structure, density, and ordering of the resulting monolayer. Despite the general interest in thiol-based SAMs for various applications, detailed research findings, such as surface imaging studies or spectroscopic analyses specifically characterizing the self-assembly of this compound-containing molecules, are not available in the reviewed literature.
Q & A
Q. What are the standard protocols for synthesizing cyclooctanethiol, and how can reproducibility be ensured?
this compound synthesis typically involves thiolation of cyclooctene derivatives using reagents like H₂S or thiourea under controlled conditions. To ensure reproducibility:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Key techniques include:
- ¹H/¹³C NMR : Identify thiol proton shifts (δ ~1.5–2.5 ppm) and confirm ring structure integrity .
- FT-IR : Detect S-H stretching vibrations (~2550 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS to distinguish isotopic patterns and confirm molecular ion peaks .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use chemical-resistant gloves (e.g., nitrile) and fume hoods to avoid dermal/ocular exposure .
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Regularly monitor workplace air quality for volatile thiol byproducts .
Advanced Research Questions
Q. How can conflicting data on this compound’s thermodynamic stability be resolved?
- Perform comparative studies using calorimetry (DSC) and computational methods (DFT) to reconcile discrepancies .
- Analyze batch-specific impurities (e.g., disulfide byproducts) via LC-MS and correlate with stability data .
- Use meta-analysis frameworks (e.g., PICO) to contextualize literature contradictions .
Q. What experimental designs optimize this compound’s regioselectivity in ring-functionalization reactions?
- Employ DoE (Design of Experiments) to test variables (catalyst loading, solvent polarity) .
- Validate selectivity through kinetic studies (e.g., time-resolved NMR) and computational transition-state modeling .
- Cross-reference results with crystallographic data to confirm structural outcomes .
Q. How should researchers address discrepancies in reported reaction yields for this compound-based transformations?
- Replicate experiments under strictly controlled conditions (humidity, oxygen levels) .
- Apply statistical tools (ANOVA, t-tests) to assess variability across studies .
- Publish negative results and detailed procedural logs to enhance transparency .
Q. What computational strategies are recommended for modeling this compound’s electronic properties?
- Use Density Functional Theory (DFT) with basis sets (e.g., 6-31G*) to calculate HOMO-LUMO gaps and electrostatic potentials .
- Validate models against experimental UV-Vis and XPS data .
- Open-source code and raw data to facilitate peer validation .
Methodological Guidance
Q. How to identify understudied applications of this compound in materials science?
- Conduct systematic literature reviews using tools like Google Scholar (filter by citation count/year) .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize gaps .
- Explore interdisciplinary connections (e.g., self-assembled monolayers in nanotechnology) .
Q. What strategies ensure ethical and rigorous data collection in this compound studies?
Q. How to structure a manuscript highlighting this compound’s novel properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
